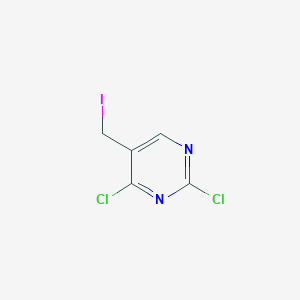

2,4-Dichloro-5-(iodomethyl)pyrimidine

Descripción

Significance of Pyrimidine (B1678525) Scaffold in Organic Synthesis

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. nih.gov This structural motif is of immense significance as it forms the backbone of essential biomolecules and a wide range of therapeutic agents. nih.govnih.gov In nature, the pyrimidine scaffold is famously present in the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA, underscoring its central role in cellular function and genetics. mdpi.com Beyond its biological prevalence, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in a multitude of compounds with diverse pharmacological activities. bohrium.com

The versatility of the pyrimidine framework allows for extensive structural modifications, enabling chemists to synthesize derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comorientjchem.org Its presence in natural products like vitamin B1 (thiamine) and synthetic drugs such as 5-fluorouracil (B62378) further highlights its importance. nih.govnih.gov The ability to introduce various functional groups onto the pyrimidine ring makes it an attractive target for organic chemists aiming to develop novel compounds with tailored properties for applications in drug discovery and materials science. nih.gov

Role of Halogenation in Modifying Pyrimidine Reactivity

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the pyrimidine ring, is a powerful strategy for modifying the scaffold's reactivity. The presence of electronegative halogen atoms alters the electron distribution within the aromatic ring, which can activate or deactivate certain positions towards nucleophilic or electrophilic attack. chemrxiv.orgguidechem.com Specifically, attaching halogens to the pyrimidine ring facilitates a variety of crucial chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netmostwiedzy.pl

The carbon-halogen bond serves as a versatile synthetic handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org For instance, in 2,4-dichloropyrimidine (B19661) systems, the chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. guidechem.comresearchgate.net The reactivity of these positions can be influenced by various factors, including the nature of the nucleophile, solvent, and temperature, often allowing for selective substitution at one position over the other. guidechem.com Generally, the C4 position is more reactive towards nucleophiles than the C2 position. guidechem.com Furthermore, halogenation at the C5 position can also introduce a key site for further functionalization, expanding the synthetic utility of the pyrimidine core. mostwiedzy.pl

Specific Focus on 2,4-Dichloro-5-(iodomethyl)pyrimidine as a Key Synthetic Intermediate

Among the vast family of halogenated pyrimidines, this compound stands out as a particularly useful and reactive synthetic intermediate. This compound features three distinct halogen-functionalized sites: two chlorine atoms directly attached to the pyrimidine ring at positions 2 and 4, and a highly reactive iodomethyl group at position 5.

The key feature of this molecule is the iodomethyl (-CH₂I) group. The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, making the methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups at the 5-position of the pyrimidine ring. For example, the iodine can be readily displaced by other nucleophiles, such as chlorine, to form related compounds like 2,4-dichloro-5-(chloromethyl)pyrimidine. This latter compound is a known intermediate in the synthesis of fused pyrimidine compounds investigated for their potential in cancer therapy.

The presence of the two chlorine atoms on the ring provides additional sites for sequential or selective modification, making this compound a versatile building block for constructing complex, poly-functionalized pyrimidine derivatives. Its structured reactivity allows chemists to perform a sequence of reactions, first targeting the highly reactive iodomethyl group and subsequently modifying the C2 and C4 positions, enabling the synthesis of a diverse library of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 7627-44-3 | chemscene.comsigmaaldrich.com |

| Molecular Formula | C₅H₃Cl₂IN₂ | chemscene.com |

| Molecular Weight | 288.90 g/mol | chemscene.com |

| Physical Form | Solid | sigmaaldrich.comchemicalbook.com |

| Melting Point | 78-79 °C | chemicalbook.com |

| Storage Conditions | 2–8 °C, under inert gas, protect from light | chemscene.comsigmaaldrich.comchemicalbook.com |

| InChI Key | NEIMQFSSWKAYTR-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-5-(chloromethyl)pyrimidine |

| 5-fluorouracil |

| Cytosine |

| Thiamine |

| Thymine |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-5-(iodomethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2IN2/c6-4-3(1-8)2-9-5(7)10-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIMQFSSWKAYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620414 | |

| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7627-44-3 | |

| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 5 Iodomethyl Pyrimidine

Precursor Synthesis and Functionalization Strategies

The synthesis of 2,4-dichloro-5-(iodomethyl)pyrimidine commences with the construction of a pyrimidine (B1678525) scaffold bearing a methyl group at the C5 position. This is followed by the systematic introduction of the required halogen substituents.

Synthesis of Pyrimidine Ring Precursors with Alkyl Substitutions

The common precursor for this synthesis is 5-methyluracil, also known as thymine. A widely employed method for the synthesis of 5-methyluracil is the Biginelli reaction or a related cyclocondensation reaction. This typically involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst. brainly.inshivajicollege.ac.in One specific procedure involves stirring finely powdered urea with ethyl acetoacetate in the presence of absolute alcohol and a few drops of concentrated hydrochloric acid. The mixture is then dried, and the resulting intermediate is treated with a hot solution of sodium hydroxide. Subsequent acidification with hydrochloric acid precipitates 5-methyluracil as a colorless powder. orgsyn.org The yields for this reaction are reported to be in the range of 71–77%. orgsyn.org

Table 1: Synthesis of 5-Methyluracil

| Reactants | Reagents/Catalysts | Solvent | Reaction Time | Yield (%) | Reference |

| Ethyl acetoacetate, Urea | Concentrated HCl, NaOH | Absolute Alcohol, Water | 5-7 days (drying) + cyclization time | 71-77 | orgsyn.org |

| Ethyl acetoacetate, Urea | Phosphoryl chloride | - | Not specified | Not specified | shivajicollege.ac.in |

Introduction of Halogen Functionalities (Chlorine) at C2 and C4 Positions

The next crucial step is the conversion of the hydroxyl groups of 5-methyluracil to chloro groups at the C2 and C4 positions to yield 2,4-dichloro-5-methylpyrimidine. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netsemanticscholar.orgdntb.gov.uamdpi.com

In a common procedure, 5-methyluracil is heated with an excess of phosphorus oxychloride. researchgate.netresearchgate.net The reaction can be carried out neat or in the presence of a base such as N,N-dimethylaniline or pyridine to neutralize the HCl generated during the reaction. researchgate.netjocpr.com A solvent-free approach involves heating the reactants in a sealed reactor at high temperatures. researchgate.netsemanticscholar.orgdntb.gov.uamdpi.com For instance, heating 5-methyluracil with an equimolar amount of POCl₃ per hydroxyl group in the presence of one equivalent of pyridine at 160°C for 2 hours has been shown to give high yields of the dichlorinated product. mdpi.com Another reported method involves refluxing 5-methyluracil with phosphorus oxychloride, followed by quenching with ice water and extraction with an organic solvent like chloroform, yielding 2,4-dichloro-5-methylpyrimidine. jocpr.com

Table 2: Synthesis of 2,4-Dichloro-5-methylpyrimidine from 5-Methyluracil

| Reactant | Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Methyluracil | POCl₃ | Pyridine | None (solvent-free) | 160 | 2 | >80 | mdpi.com |

| 5-Methyluracil | POCl₃ | N,N-Dimethylaniline | None | Not specified | Not specified | Not specified | jocpr.com |

| 5-Methyluracil | POCl₃ | None | None | Reflux | 3 | 48 | Not specified |

Regioselective Iodination at the C5-Methyl Group

The final step in the synthesis is the regioselective iodination of the methyl group at the C5 position of 2,4-dichloro-5-methylpyrimidine to yield the target compound, this compound. This transformation requires conditions that favor free radical substitution at the benzylic-like methyl group rather than electrophilic aromatic substitution on the pyrimidine ring.

A common method for such side-chain halogenation is the use of N-iodosuccinimide (NIS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. orgsyn.orgorganic-chemistry.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, which can facilitate the radical chain reaction. The success of this regioselective iodination hinges on the generation of an iodine radical that preferentially abstracts a hydrogen atom from the C5-methyl group, forming a stabilized benzylic-type radical, which then reacts with another molecule of the iodine source to form the desired product.

Reaction Conditions and Optimization

Temperature and Pressure Control for Yield and Purity

Temperature is a critical parameter in all steps of the synthesis. The chlorination of 5-methyluracil with phosphorus oxychloride typically requires elevated temperatures, often at the reflux temperature of the mixture, to drive the reaction to completion. jocpr.com Solvent-free methods also rely on high temperatures, for example, 160°C in a sealed reactor, to achieve high yields in a short reaction time. mdpi.com

For the final iodination step, temperature control is crucial for selectivity. Free-radical reactions are often initiated by heat, and the reaction temperature needs to be high enough to cause the decomposition of the radical initiator (e.g., AIBN or BPO) at a suitable rate. However, excessively high temperatures can lead to undesired side reactions and decomposition of the product.

Pressure is generally not a critical parameter for these reactions when performed at or near atmospheric pressure. However, in solvent-free, high-temperature chlorinations conducted in a sealed reactor, the pressure will increase due to the generation of HCl gas. researchgate.netsemanticscholar.orgdntb.gov.uamdpi.com In such cases, the reaction vessel must be able to withstand the autogenous pressure.

Catalyst Utilization in Iodomethylation Reactions

The conversion of a chloromethyl group to an iodomethyl group, as in the synthesis of this compound from its chloromethyl precursor, is typically achieved through the Finkelstein reaction. iitk.ac.inwikipedia.org This reaction is a classic example of a nucleophilic bimolecular substitution (SN2) reaction. byjus.com In the standard Finkelstein reaction, the transformation is driven by the differential solubility of the halide salts in a polar aprotic solvent, such as acetone. wikipedia.orgic.ac.uk

For the synthesis of this compound, the reaction involves treating 2,4-dichloro-5-(chloromethyl)pyrimidine with an alkali metal iodide, most commonly sodium iodide (NaI), in acetone. iitk.ac.in While the starting material and sodium iodide are soluble in acetone, the resulting sodium chloride (NaCl) is not and precipitates out of the solution. ic.ac.uk According to Le Chatelier's principle, this precipitation of a product shifts the equilibrium towards the formation of the desired iodoalkane, driving the reaction to completion. ic.ac.uk

Given that the substrate, 2,4-dichloro-5-(chloromethyl)pyrimidine, contains a primary benzylic-like chloride, the SN2 reaction proceeds readily without the need for a catalyst. wikipedia.org The reaction works well for primary halides, and particularly well for benzylic halides, due to the stabilization of the transition state. wikipedia.org

While the classic Finkelstein reaction for primary halides is uncatalyzed, it is worth noting that catalysts are sometimes employed in other variations of this reaction for less reactive substrates. For instance:

Lewis acids , such as zinc chloride (ZnCl2) or ferric chloride (FeCl3), can be used to facilitate the halogen exchange for sterically hindered secondary and tertiary alkyl halides. adichemistry.com

Copper(I) iodide , in combination with diamine ligands, is used to catalyze the "aromatic Finkelstein reaction," which involves the exchange of halogens on an aromatic ring. wikipedia.orgnih.gov

However, for the specific iodomethylation of 2,4-dichloro-5-(chloromethyl)pyrimidine, the inherent reactivity of the primary halide substrate means that the reaction is typically performed without a catalyst, relying on the choice of solvent and the precipitation of the inorganic salt to ensure high conversion.

Comparison of Synthetic Pathways

The synthesis of this compound can be approached through different strategic routes. The efficiency, selectivity, and scalability of these pathways are critical factors in determining the preferred method for both laboratory and industrial production.

Efficiency and Selectivity of Different Synthetic Routes

The most prominent and logical synthetic route to this compound is a two-step process starting from 2,4-dichloro-5-methylpyrimidine. This involves the chlorination of the methyl group followed by a halogen exchange reaction. An alternative, more direct route could be the direct iodination of the methyl group of 2,4-dichloro-5-methylpyrimidine.

Route 1: Halogenation followed by Finkelstein Reaction

This pathway involves two distinct steps:

Chlorination: The free-radical chlorination of 2,4-dichloro-5-methylpyrimidine to yield 2,4-dichloro-5-(chloromethyl)pyrimidine.

Iodination (Finkelstein Reaction): The subsequent conversion of the chloromethyl intermediate to the final product, this compound, using sodium iodide in acetone. iitk.ac.in

This route is generally highly efficient and selective. The Finkelstein reaction is a well-established and high-yielding method for converting primary alkyl chlorides to iodides. youtube.com The SN2 mechanism ensures that the substitution occurs specifically at the chloromethyl carbon without affecting the chloro substituents on the pyrimidine ring. byjus.com The selectivity is high because the C-Cl bond of the chloromethyl group is significantly more reactive towards nucleophilic substitution than the aryl chlorides attached to the electron-deficient pyrimidine ring.

Route 2: Direct Iodination

This hypothetical pathway would involve the direct conversion of 2,4-dichloro-5-methylpyrimidine to this compound in a single step. This would likely proceed through a free-radical iodination mechanism.

However, direct free-radical iodination of alkyl groups is generally less favorable compared to chlorination or bromination for several reasons:

Thermodynamics: The iodination of alkanes is often a reversible and sometimes endothermic process.

Reagents: Molecular iodine (I2) is relatively unreactive, and more reactive iodinating agents can be harsh and non-selective.

Selectivity: Controlling the extent of iodination can be difficult, potentially leading to the formation of di- and tri-iodinated byproducts. Furthermore, the reaction conditions required for free-radical iodination could lead to undesired side reactions on the dichloropyrimidine ring.

A comparison of these two routes is summarized in the table below:

| Feature | Route 1: Finkelstein Reaction | Route 2: Direct Iodination |

| Starting Material | 2,4-dichloro-5-methylpyrimidine | 2,4-dichloro-5-methylpyrimidine |

| Number of Steps | Two (Chlorination, Iodination) | One |

| Efficiency | High yields are typical for the Finkelstein reaction. chemspider.com | Likely to be lower due to unfavorable thermodynamics and potential side reactions. |

| Selectivity | High, as the Finkelstein reaction is specific to the alkyl halide. | Potentially low, with risks of over-iodination and side reactions on the pyrimidine ring. |

| Reaction Conditions | Generally mild for the Finkelstein step (e.g., refluxing acetone). chemspider.com | May require harsher conditions (e.g., high temperatures, UV light) to initiate radical formation. |

| Precedent | Well-established and widely used for alkyl iodide synthesis. wikipedia.org | Less common and generally less efficient for preparing iodomethyl compounds. |

Based on these factors, the Finkelstein reaction pathway (Route 1) is superior in terms of efficiency and selectivity for the synthesis of this compound.

Scalability Considerations for Industrial Production

The scalability of a synthetic route is a critical factor for its application in industrial production, where cost, safety, and environmental impact are of paramount importance.

The preferred two-step synthesis of this compound via the Finkelstein reaction is generally considered to be a scalable process. Several factors contribute to its suitability for industrial production:

Availability of Raw Materials: The precursors, such as uracil or its derivatives, which are used to synthesize the starting 2,4-dichloro-5-methylpyrimidine, are often readily available. google.com

Robustness of the Finkelstein Reaction: The Finkelstein reaction is known to be a robust and reliable transformation. A procedure for a similar reaction notes that it is "quite scaleable and general". chemspider.com The reaction conditions are typically not extreme, often involving refluxing in a common solvent like acetone.

Process Control: The temperature of the reaction can be readily controlled on a large scale. The progress of the reaction can be monitored by tracking the consumption of the starting material or the formation of the product.

Product Isolation: The precipitation of the sodium chloride byproduct from the acetone solution simplifies the initial purification. The product can then be isolated by filtration to remove the salt, followed by evaporation of the solvent. chemspider.com Further purification can be achieved through crystallization or chromatography if necessary.

Waste Management: The primary byproduct is sodium chloride, which is environmentally benign. The main waste stream would be the solvent (acetone), which can be recovered and recycled. This is a significant advantage over synthetic routes that generate more hazardous waste.

Equipment: The reaction can be carried out in standard industrial reactors.

In contrast, scaling up a direct free-radical iodination process would present significant challenges:

Safety: Free-radical reactions can be difficult to control on a large scale and may have a risk of runaway reactions.

Selectivity: The lack of selectivity would lead to a mixture of products, necessitating complex and costly purification procedures, which is highly undesirable in an industrial setting.

Corrosion: The use of iodine at high temperatures can be corrosive to standard reactor materials.

Therefore, the synthetic pathway involving the chlorination of 2,4-dichloro-5-methylpyrimidine followed by a Finkelstein reaction represents the most practical, efficient, and scalable approach for the industrial production of this compound.

Advanced Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Iodomethyl Pyrimidine

Nucleophilic Substitution Reactions at C2 and C4 Positions

The pyrimidine (B1678525) ring in 2,4-dichloro-5-(iodomethyl)pyrimidine is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine substituents. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

The reaction of this compound with amine nucleophiles is a key method for introducing nitrogen-containing substituents, which is a common strategy in the synthesis of biologically active compounds, including pyrimidine C-nucleoside analogues.

Detailed research findings from a patent demonstrate the reactivity of this compound with a diamine derivative. In a specific example, the compound was reacted with a nucleophile at 60 °C. google.com The reaction was carried out for 7.5 hours, followed by stirring at ambient temperature for 16 hours. google.com The workup procedure involved concentration, azeotroping with toluene, and extraction with ethyl acetate. google.com The final product was purified using flash column chromatography. google.com This example underscores the utility of this compound as a building block in the synthesis of more complex heterocyclic systems.

Table 1: Example of Amination Reaction with this compound

| Reactant 1 | Reactant 2 | Temperature | Duration | Workup | Purification | Reference |

| This compound | Diamine derivative | 60 °C | 7.5 h, then 16 h at ambient temp. | Concentration, azeotroping with toluene, EtOAc extraction | Flash column chromatography | google.com |

While specific examples of alkoxy and aryloxy substitutions with this compound are not extensively detailed in the available literature, the general reactivity of 2,4-dichloropyrimidines suggests that such reactions are feasible. The chlorine atoms at the C2 and C4 positions can be displaced by alkoxides or phenoxides to form the corresponding ether derivatives. The regioselectivity of these substitutions would likely be influenced by the reaction conditions and the nature of the oxygen nucleophile.

The formation of thiol and thione derivatives of this compound can be envisioned through reactions with sulfur nucleophiles. Reagents such as sodium hydrosulfide or thiourea could potentially be used to introduce sulfur-containing functional groups at the C2 and C4 positions. These derivatives are of interest due to their presence in various biologically active molecules.

Reactions Involving the Iodomethyl Group

The iodomethyl group at the C5 position of the pyrimidine ring provides a second site for nucleophilic attack. The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions.

The iodomethyl group is a highly reactive electrophilic center. Studies on related 4-(halomethyl)pyrimidines have shown that the iodomethyl moiety is a superior alkylating agent compared to its chloro- and bromomethyl analogues. acs.orgnih.gov This enhanced reactivity is attributed to the better leaving group ability of the iodide ion.

In a study focused on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, 4-(iodomethyl)pyrimidines were used as alkylating agents. acs.orgnih.gov The reactions were typically carried out in the presence of a base such as potassium carbonate in a solvent like acetone at reflux. nih.gov These conditions facilitated the displacement of the iodide by the oxygen nucleophile of the pyrimidinone, leading to the formation of O-alkylated products in high yields (70-98%). acs.orgnih.gov This demonstrates the synthetic utility of the iodomethyl group in forming new carbon-heteroatom bonds.

Table 2: O-Alkylation using a 4-(Iodomethyl)pyrimidine Derivative

This high reactivity of the iodomethyl group in this compound makes it a valuable precursor for introducing a wide range of functional groups at the 5-position of the pyrimidine ring through nucleophilic displacement reactions.

Cyclization Reactions Utilizing the Iodomethyl Group

The iodomethyl group at the C5 position of this compound is a potent electrophile, making it an ideal handle for intramolecular cyclization reactions to construct fused heterocyclic systems. The high reactivity of the carbon-iodine bond facilitates its displacement by a wide range of intramolecular nucleophiles, leading to the formation of new rings fused to the pyrimidine core.

These reactions typically proceed via an intramolecular nucleophilic substitution mechanism. A suitably positioned nucleophile within the same molecule attacks the electrophilic carbon of the iodomethyl group, displacing the iodide anion and forming a new cyclic structure. The regioselectivity and feasibility of the cyclization are governed by Baldwin's rules, with 5- and 6-membered ring formations being the most common and kinetically favored.

While specific examples utilizing this compound are not extensively documented in dedicated studies, the reactivity can be inferred from similar systems. For instance, a nucleophile tethered to either the C4 or C2 position could undergo cyclization. If a nucleophile is first introduced at the C4 position (the more reactive site for SNAr), a subsequent intramolecular reaction with the C5-iodomethyl group can lead to the formation of a pyrrolo[2,3-d]pyrimidine scaffold.

Table 1: Plausible Intramolecular Cyclization Reactions

| Starting Material Moiety | Nucleophile | Proposed Product | Ring Size Formed |

|---|---|---|---|

| 4-Amino-2-chloro-5-(iodomethyl)pyrimidine | Amine Nitrogen | Dihydropyrrolo[2,3-d]pyrimidine | 5 |

| 4-Hydroxy-2-chloro-5-(iodomethyl)pyrimidine | Hydroxyl Oxygen | Dihydrofuro[2,3-d]pyrimidine | 5 |

| 4-Thio-2-chloro-5-(iodomethyl)pyrimidine | Thiol Sulfur | Dihydrothieno[2,3-d]pyrimidine | 5 |

The reaction conditions for such cyclizations are generally mild, often requiring only a suitable base to deprotonate the nucleophile if necessary, and a polar aprotic solvent to facilitate the substitution reaction. The presence of the two chloro substituents on the pyrimidine ring offers further handles for subsequent diversification of the resulting fused-ring system.

Radical Reactions and C-C Bond Formation

The weak carbon-iodine bond in the iodomethyl group of this compound makes it a prime precursor for the generation of a carbon-centered radical. This radical can then participate in a variety of carbon-carbon bond-forming reactions, including intramolecular cyclizations onto unsaturated systems or intermolecular additions.

Radical generation is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) with a radical mediator like tributyltin hydride (Bu₃SnH), or through photoredox catalysis. Once formed, the 5-(2,4-dichloropyrimidinyl)methyl radical can undergo several transformations.

Intramolecular Radical Cyclization: If the molecule contains an appropriately positioned alkene or alkyne, the generated radical can add to the unsaturated bond, leading to the formation of a new ring. 5-Exo cyclizations are generally favored kinetically, leading to the formation of five-membered rings. wikipedia.org

Intermolecular Radical Addition: The radical can also be trapped by an external radical acceptor, such as an electron-deficient alkene, to form a new C-C bond. This allows for the extension of the side chain at the C5 position.

These radical-based transformations offer a complementary approach to ionic reactions, often proceeding under neutral conditions and exhibiting high functional group tolerance. wikipedia.org The reactivity is distinct from the palladium-catalyzed reactions at the C2 and C4 positions, allowing for orthogonal chemical modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The electronic nature of the dichloropyrimidine system, where C4 is generally more electron-deficient than C2, dictates the regioselectivity of these transformations.

Suzuki-Miyaura Coupling for Aryl and Alkyl Substitutions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For 2,4-dichloropyrimidines, the reaction typically shows high regioselectivity.

Regioselectivity: In the majority of cases, the Suzuki-Miyaura coupling occurs preferentially at the C4 position. mdpi.comnih.gov This is attributed to the higher electrophilicity of the C4 position, making it more susceptible to the initial oxidative addition step in the catalytic cycle. nih.gov Microwave-assisted procedures have been shown to provide C4-substituted pyrimidines efficiently with low catalyst loading. mdpi.comsemanticscholar.org

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

| Catalyst / Ligand | Base | Solvent | Temperature | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 °C (Microwave) | C4 | mdpi.com |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 °C | C4 | nih.gov |

| Pd/IPr | K₃PO₄ | THF | Room Temp. | C4 | nih.gov |

While C4 selectivity is dominant, selective coupling at the C2 position can be achieved by using highly sterically hindered N-heterocyclic carbene (NHC) ligands. nih.gov This allows for a divergent synthesis strategy from the same starting material. The iodomethyl group is generally expected to remain intact under typical Suzuki-Miyaura conditions, although its potential to react under certain conditions should be considered.

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling enables the introduction of alkynyl groups through the reaction of a terminal alkyne with an organic halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Reactivity and Selectivity: Similar to the Suzuki coupling, the Sonogashira reaction on 2,4-dichloropyrimidines is expected to proceed with high selectivity at the C4 position due to its greater reactivity towards oxidative addition. The general reactivity order for halides in Sonogashira coupling is I > Br > Cl, which suggests that the C-Cl bonds would be less reactive than the C-I bond of the iodomethyl group. wikipedia.org However, the C(sp²)-Cl bonds on the aromatic ring typically undergo oxidative addition under these conditions, while the C(sp³)-I bond of the iodomethyl group would be more prone to nucleophilic substitution. Careful control of reaction conditions would be necessary to achieve selective coupling at the pyrimidine core without affecting the iodomethyl side chain.

Table 3: Typical Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N or Piperidine | THF or DMF | Room Temp. to 60 °C |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp. to 80 °C |

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov These conditions often employ specialized ligands and bases.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone for the synthesis of anilines and their derivatives.

Regioselectivity and Scope: For 2,4-dichloropyrimidine (B19661) substrates, the Buchwald-Hartwig amination is also expected to show a preference for reaction at the C4 position. The reaction mechanism involves oxidative addition of the C-Cl bond to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org

The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can influence the regioselectivity. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. jk-sci.com

Table 4: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

| Pd(OAc)₂ | XPhos | K₂CO₃ or Cs₂CO₃ | Dioxane or THF |

| PdCl₂(dppf) | - | NaOt-Bu | Toluene |

The reaction is compatible with a wide range of primary and secondary amines, allowing for the introduction of diverse functionalities at the pyrimidine core.

Other Cross-Coupling Methodologies

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods can be applied to this compound.

Heck Coupling: This reaction forms a C-C bond between the pyrimidine ring and an alkene. As with other couplings, the C4 position is the likely site of reaction.

Stille Coupling: Utilizing organostannanes as coupling partners, the Stille reaction offers another route to C-C bond formation. It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: This reaction employs organozinc reagents and is particularly useful for coupling alkyl groups. It has been shown to be effective for the coupling of secondary alkyl groups to heteroaryl chlorides. nih.gov

C-S and C-O Coupling: Palladium-catalyzed methods have also been developed for the formation of C-S (thiolation) and C-O (etherification) bonds, further expanding the synthetic utility of the dichloropyrimidine scaffold. Interestingly, C2-selective C-S coupling of 2,4-dichloropyrimidine has been achieved using specific bulky N-heterocyclic carbene ligands, which contrasts with the typical C4 selectivity.

The chemoselective nature of these various cross-coupling reactions, combined with the differential reactivity of the C2-Cl, C4-Cl, and C5-CH₂I sites, provides a rich platform for the synthesis of complex, highly substituted pyrimidine derivatives.

Reaction Mechanism Elucidation

Elucidating the precise reaction mechanisms of this compound involves a synergistic approach, combining spectroscopic techniques to identify transient intermediates with computational chemistry to model and predict reaction pathways.

The direct observation and characterization of fleeting reaction intermediates are paramount for validating proposed mechanistic pathways. Modern spectroscopic techniques offer the sensitivity and temporal resolution required to capture these transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for the structural elucidation of stable products, in situ NMR monitoring can provide valuable kinetic data and, in some cases, allow for the detection of sufficiently long-lived intermediates. For reactions involving this compound, changes in the chemical shifts of the pyrimidine ring proton and the methylene (B1212753) protons can be tracked over time to follow the progress of nucleophilic substitution at either the ring or the side chain. The appearance of new signals, even at low concentrations, can indicate the formation of intermediate species. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer-like complex, although often too transient to be directly observed by standard NMR, might be inferred from line-broadening effects or through specialized low-temperature NMR studies.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a particularly powerful tool for identifying charged reaction intermediates. In reactions of this compound, ESI-MS can be employed to detect cationic intermediates, such as those formed during certain substitution reactions. The high sensitivity of MS allows for the detection of species present in very low concentrations. Furthermore, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can separate isobaric intermediates, providing an additional dimension of structural information based on their shape and size.

Infrared (IR) Spectroscopy: In situ IR spectroscopy can monitor the real-time changes in vibrational modes of functional groups throughout a reaction. For instance, in reactions involving nucleophilic attack at the pyrimidine ring, changes in the C=N and C-Cl stretching frequencies can be observed. The formation of an intermediate may be signaled by the appearance of new absorption bands corresponding to the newly formed bonds.

A summary of spectroscopic techniques and their potential application in studying the reactions of this compound is presented in the table below.

| Spectroscopic Technique | Information Obtainable | Potential Intermediates for Detection |

| NMR Spectroscopy | Reaction kinetics, structural information on stable products and longer-lived intermediates. | Meisenheimer-like complexes (at low temperatures), substituted intermediates. |

| Mass Spectrometry | Detection of charged intermediates, determination of mass-to-charge ratio. | Cationic substitution intermediates, protonated species. |

| IR Spectroscopy | Real-time monitoring of changes in functional groups, identification of new bond formations. | Adducts from nucleophilic attack, intermediates with altered vibrational modes. |

Computational chemistry provides a powerful lens through which to view the energetic landscapes of chemical reactions, offering insights that are often inaccessible through experimental means alone. Density Functional Theory (DFT) is a widely used method for investigating the reaction mechanisms of pyrimidine derivatives.

Modeling SNAr Reactions: For nucleophilic aromatic substitution (SNAr) reactions at the pyrimidine ring of this compound, DFT calculations can be used to model the reaction pathway. This involves calculating the energies of the reactants, transition states, and products. The regioselectivity of nucleophilic attack at the C2 versus the C4 position can be predicted by comparing the activation energies for the two pathways. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can also provide a qualitative indication of the most electrophilic sites on the pyrimidine ring, suggesting where a nucleophile is most likely to attack.

Transition State Analysis: The geometry of the transition state provides crucial information about the mechanism. For an SNAr reaction, computational modeling can distinguish between a concerted mechanism, where bond formation and bond breaking occur simultaneously, and a stepwise mechanism involving a discrete Meisenheimer intermediate. By calculating the Gibbs free energy of activation (ΔG‡), the theoretical reaction rate can be estimated.

Solvent Effects: Computational models can also incorporate the effects of the solvent, which can significantly influence reaction rates and mechanisms. The Polarizable Continuum Model (PCM) is a common approach to simulate the solvent environment.

The table below summarizes key parameters that can be obtained from computational studies on the reactivity of this compound.

| Computational Parameter | Significance in Reaction Pathway Prediction |

| LUMO Distribution | Indicates the most electrophilic sites on the molecule, predicting the likely position of nucleophilic attack. |

| Transition State Energy (ΔG‡) | Determines the activation barrier for a reaction step; a lower barrier indicates a faster reaction. |

| Reaction Energy (ΔGrxn) | The overall change in Gibbs free energy, indicating the thermodynamic favorability of the reaction. |

| Geometry of Intermediates | Provides the three-dimensional structure of transient species along the reaction pathway. |

By integrating the findings from spectroscopic analysis with the predictions from computational chemistry, a comprehensive and detailed picture of the reaction mechanisms of this compound can be constructed. This knowledge is invaluable for controlling reaction outcomes and for the rational design of new synthetic methodologies.

Applications of 2,4 Dichloro 5 Iodomethyl Pyrimidine in Complex Molecular Synthesis

Precursor for Advanced Pyrimidine-Based Heterocycles

The unique reactivity of 2,4-dichloro-5-(iodomethyl)pyrimidine makes it an ideal starting material for the synthesis of a wide array of advanced pyrimidine-based heterocycles. The chloro- and iodo- substituents act as handles for various chemical transformations, including nucleophilic substitution and cross-coupling reactions, facilitating the annulation of new rings onto the pyrimidine (B1678525) core.

One of the most significant applications of this compound is in the synthesis of fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines. This scaffold, also known as 7-deazapurine, is a core component of many biologically active compounds, including kinase inhibitors and antifolates. mdpi.comnih.gov The synthesis typically involves a one-pot reaction where the iodomethyl group reacts with a primary amine to form a secondary amine, which then undergoes an intramolecular cyclization by displacing one of the adjacent chloro-substituents to form the fused pyrrole (B145914) ring. This efficient method allows for the rapid construction of the pyrrolo[2,3-d]pyrimidine core, which can be further functionalized at the remaining chloro-position. The pyrrolo[2,3-d]pyrimidine framework is structurally analogous to purines, allowing compounds containing this moiety to interact with biological targets that recognize purine-based structures. nih.gov

Beyond the well-established synthesis of pyrrolo[2,3-d]pyrimidines, this compound is also utilized in the formation of other polycyclic pyrimidine derivatives. By carefully selecting the reaction partners and conditions, chemists can construct a variety of fused heterocyclic systems. For example, reaction with bifunctional nucleophiles can lead to the formation of tricyclic and tetracyclic structures. These complex polycyclic systems are of great interest in drug discovery as they provide rigid scaffolds that can be decorated with various functional groups to achieve high-affinity and selective binding to biological targets. The ability to build such diverse and complex structures from a relatively simple starting material highlights the synthetic utility of this compound.

Building Block in Medicinal Chemistry

In medicinal chemistry, this compound is a key intermediate for the synthesis of a multitude of therapeutic agents. Its utility stems from its ability to serve as a scaffold for the introduction of pharmacophoric features necessary for biological activity.

Antifolates are a class of drugs that inhibit the action of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.gov Many potent antifolates feature a pyrimidine or a fused pyrimidine core. This compound is a precursor for the synthesis of nonclassical antifolates. drugbank.com For instance, the pyrrolo[2,3-d]pyrimidine core, readily synthesized from this starting material, is a key feature of the well-known antifolate drug, Pemetrexed. nih.govnih.gov The synthesis allows for the introduction of various side chains that can mimic the structure of folic acid, leading to potent inhibition of DHFR.

Table 1: Examples of Pyrrolo[2,3-d]pyrimidine-based Antifolates

| Compound | Target | Therapeutic Area |

| Pemetrexed | DHFR, TS, GARFT | Oncology |

| TNP-351 | DHFR | Oncology |

Protein kinases are a major class of drug targets in oncology and other diseases. ed.ac.ukacs.org The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, and this compound is a common starting material for their synthesis. nih.gov The 4-chloro substituent on the pyrrolo[2,3-d]pyrimidine core can be displaced by various amines to generate a library of compounds for screening against different kinases. This approach has led to the discovery of potent and selective inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora kinases. nih.govnih.gov The versatility of this synthetic route allows for the fine-tuning of the inhibitor's properties to optimize its potency, selectivity, and pharmacokinetic profile.

Table 2: Kinase Targets for Pyrrolo[2,3-d]pyrimidine Derivatives

| Kinase Target | Indication | Reference |

| EGFR | Non-small-cell lung cancer | nih.gov |

| Aurora Kinases | Various Cancers | nih.gov |

| KDR | Angiogenesis-related disorders | semanticscholar.org |

| JAK1 JH2 | Inflammatory diseases | semanticscholar.org |

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. fiu.edunih.gov this compound can be used as a precursor for the synthesis of nucleoside analogues with modified sugar moieties. The iodomethyl group at the C5 position can be used to introduce a sugar or a sugar-like fragment, while the chloro-substituents at the C2 and C4 positions can be converted to other functional groups found in natural nucleosides, such as amino and hydroxyl groups. This allows for the synthesis of a wide range of nucleoside analogues with diverse biological activities. These modifications can impact the uptake, metabolism, and mechanism of action of the resulting nucleoside analogues. nih.govrsc.org

Applications in Agrochemical Research

In the field of agrochemical research, the pyrimidine scaffold is a well-established pharmacophore found in numerous commercially successful herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agrochemical candidates. The dichloro substitution provides handles for tuning the electronic properties and solubility of the final molecule, while the iodomethyl group offers a convenient point of attachment for introducing diverse side chains that can interact with specific biological targets in pests and weeds.

The development of new herbicides and fungicides is a continuous effort to combat the evolution of resistance in weeds and pathogens. Pyrimidine derivatives have a prominent place in this area of research. The general strategy for synthesizing pyrimidine-based herbicides and fungicides often involves the creation of a molecule with a central pyrimidine core linked to other aromatic or heterocyclic rings.

This compound is an ideal precursor for such syntheses. The iodomethyl group can react with a variety of nucleophiles, such as phenols, thiophenols, or amines, to form ether, thioether, or amine linkages, respectively. This reaction is a straightforward and efficient way to connect the pyrimidine core to other parts of the target molecule. Subsequently, the chlorine atoms on the pyrimidine ring can be substituted to further modify the molecule's properties and biological activity.

For instance, in the synthesis of a potential herbicide, the iodomethyl group could be reacted with a substituted phenol (B47542) to introduce a phenoxy moiety. The resulting intermediate can then undergo a second reaction where one or both of the chlorine atoms are replaced by an amine, leading to a final product with a structure optimized for herbicidal activity.

| Intermediate Compound | Reactant | Linkage Formed | Potential Agrochemical Class |

| This compound | Substituted Phenol | Ether | Herbicide/Fungicide |

| This compound | Substituted Thiophenol | Thioether | Fungicide |

| This compound | Heterocyclic Amine | Amine | Herbicide/Fungicide |

The pyrimidine core is also a key feature in a number of insecticides. The development of new pest control agents often focuses on finding molecules that are highly active against target pests while having low toxicity to non-target organisms. The modular synthesis approach enabled by intermediates like this compound is advantageous in this context.

In the design of novel insecticides, the 2,4-dichloropyrimidine (B19661) moiety can be linked to various pharmacophores known to interact with insect-specific targets, such as the nicotinic acetylcholine (B1216132) receptor or the GABA receptor. The reactive iodomethyl group of this compound provides a direct route to attach these pharmacophores.

For example, a synthetic route to a potential insecticide could involve the reaction of this compound with a nitrogen-containing heterocycle known to have insecticidal properties. This would be followed by the selective substitution of the chlorine atoms to fine-tune the molecule's insecticidal spectrum and physicochemical properties. The ability to systematically vary the substituents at three different positions on the starting material allows for the rapid generation of a library of compounds for biological screening.

| Starting Material | Coupled Fragment | Resulting Structure | Potential Target |

| This compound | Neonicotinoid-like heterocycle | Pyrimidine-methylene-heterocycle | Nicotinic Acetylcholine Receptor |

| This compound | Phenylpyrazole derivative | Pyrimidine-methylene-phenylpyrazole | GABA Receptor |

Analytical and Spectroscopic Characterization in Research of 2,4 Dichloro 5 Iodomethyl Pyrimidine

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 2,4-dichloro-5-(iodomethyl)pyrimidine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can gain detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the molecule. The chemical shift (δ) of the methylene (B1212753) protons (-CH₂I) would be a key indicator, typically appearing in a specific region of the spectrum. The integration of the peak areas would correspond to the number of protons, and any spin-spin coupling with neighboring nuclei would provide further structural information. For the closely related compound, 2,4-dichloro-5-iodopyrimidine, a singlet is observed at approximately 8.90 ppm in CDCl₃, corresponding to the proton at the 6-position of the pyrimidine (B1678525) ring chemicalbook.com. For this compound, a characteristic singlet for the CH₂I group would be expected, alongside the signal for the proton at the 6-position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons in the pyrimidine ring and the iodomethyl group are diagnostic. For instance, the carbon of the -CH₂I group would have a characteristic chemical shift, and the carbons attached to the chlorine atoms would also appear in a predictable region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-6 | ~8.9 - 9.1 | - |

| -CH₂I | ~4.5 - 4.7 | ~5 - 10 |

| C-2 | - | ~160 - 165 |

| C-4 | - | ~160 - 165 |

| C-5 | - | ~120 - 125 |

| C-6 | - | ~155 - 160 |

Note: The values in this table are predicted and may vary based on the solvent and other experimental conditions.

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₃Cl₂IN₂), the expected molecular weight is approximately 288.90 g/mol chemscene.com. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one iodine atom (¹²⁷I), which can further aid in the identification of the compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations from the pyrimidine ring.

C=N and C=C stretching: Vibrations associated with the pyrimidine ring structure.

C-Cl stretching: Stretching vibrations for the two carbon-chlorine bonds.

C-I stretching: A stretching vibration for the carbon-iodine bond in the iodomethyl group.

CH₂ bending: Bending vibrations of the methylene group.

For the similar compound 2,4-dichloro-5-nitropyrimidine, characteristic IR spectral data has been reported, which can serve as a reference for identifying the pyrimidine ring vibrations nist.gov.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N/C=C Stretch (Pyrimidine Ring) | 1500 - 1600 |

| CH₂ Bend | 1400 - 1450 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the pyrimidine ring. The position and intensity of these absorption bands are characteristic of the chromophoric system and can be used for qualitative analysis and concentration determination.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for monitoring its formation during synthesis. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC method for a related compound, 2,4-dichloropyrimidine (B19661), utilizes a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to improve peak shape sigmaaldrich.com. The detector, commonly a UV detector set at a wavelength where the compound has strong absorbance, would show a peak corresponding to this compound. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions, and the peak area can be used to quantify its purity.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at a specific λ_max |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the analysis of this compound, GC facilitates its separation from other components in a mixture, and MS provides information about its mass and fragmentation pattern, which aids in its structural confirmation.

The mass spectrum of 2,4-Dichloropyrimidine obtained by electron ionization (EI) typically shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), characteristic isotopic patterns are observed for the molecular ion and chlorine-containing fragments. The fragmentation of the pyrimidine ring is a key feature of the mass spectrum, leading to the formation of various daughter ions.

Table 1: Mass Spectrometry Data for 2,4-Dichloropyrimidine (Analogous Compound)

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| [C₄H₂Cl₂N₂]⁺ (Molecular Ion) | 148 | Moderate |

| [C₄H₂³⁵Cl³⁷ClN₂]⁺ | 150 | Moderate |

| [C₃HClN₂]⁺ | 113 | High |

| [C₃H₂ClN]⁺ | 77 | Moderate |

This data is for the analogous compound 2,4-Dichloropyrimidine and is intended to illustrate the general fragmentation of the dichloropyrimidine core. The fragmentation pattern of this compound would be significantly different due to the presence of the iodomethyl group.

The fragmentation of this compound would be expected to involve the loss of the iodine atom, the chloromethyl group, and fragmentation of the pyrimidine ring itself. The presence of iodine, with its single stable isotope (¹²⁷I), would lead to distinct mass differences in the observed fragments.

X-Ray Crystallography for Solid-State Structure Determination

Specific X-ray crystallographic data for this compound has not been reported in the surveyed literature. However, the crystal structure of the parent compound, 2,4-Dichloropyrimidine , has been determined, offering valuable insights into the geometry of the dichloropyrimidine scaffold. researchgate.netscioninstruments.com

The molecule of 2,4-Dichloropyrimidine is nearly planar. researchgate.netscioninstruments.com In the crystal structure, intermolecular C—H···N interactions are observed, which link the molecules into chains. researchgate.netscioninstruments.com The crystallographic data for 2,4-Dichloropyrimidine is summarized in the table below. The introduction of the 5-(iodomethyl) group would be expected to significantly influence the crystal packing and introduce new intermolecular interactions, such as halogen bonding involving the iodine atom.

Table 2: Crystallographic Data for 2,4-Dichloropyrimidine (Analogous Compound)

| Parameter | Value |

| Chemical Formula | C₄H₂Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5090 (15) |

| b (Å) | 10.776 (2) |

| c (Å) | 7.1980 (14) |

| β (°) | 92.92 (3) |

| Volume (ų) | 581.7 (2) |

| Z | 4 |

Data obtained from the crystallographic study of 2,4-Dichloropyrimidine. researchgate.netscioninstruments.com

The bond lengths and angles within the pyrimidine ring of 2,4-Dichloropyrimidine are within the normal ranges for such heterocyclic systems. researchgate.netscioninstruments.com The C-Cl bond lengths are also consistent with those observed in other chlorinated aromatic compounds. researchgate.netscioninstruments.com This foundational structural information is crucial for understanding the reactivity and properties of its derivatives, including this compound.

Future Research Directions and Emerging Trends

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 2,4-dichloro-5-(iodomethyl)pyrimidine to minimize environmental impact and enhance sustainability. kuey.netresearchgate.net Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents, prompting the exploration of more eco-friendly alternatives. rasayanjournal.co.in Future research in this area is centered on developing cleaner, more efficient, and economically viable synthetic routes.

Solvent-free reaction conditions represent a significant advancement in green chemistry, aiming to reduce the use of harmful organic solvents that contribute to environmental pollution. benthamdirect.com The synthesis of pyrimidine (B1678525) derivatives has been shown to be amenable to solvent-free approaches, often utilizing techniques such as ball milling or heating in the absence of a solvent. rasayanjournal.co.in These methods can lead to higher yields, shorter reaction times, and simplified purification processes. rasayanjournal.co.in For the synthesis of this compound, future research could focus on adapting existing solvent-based methods to solvent-free conditions, potentially using solid-supported reagents or microwave irradiation to facilitate the reactions. iftmuniversity.ac.in A key challenge will be to maintain the stability of the iodomethyl group under these conditions.

| Parameter | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Usage | High | Minimal to None |

| Reaction Time | Often long | Generally shorter |

| Energy Consumption | High (for heating/refluxing) | Lower (e.g., microwave) |

| Waste Generation | Significant (solvent waste) | Reduced |

| Purification | Often requires chromatography | Simpler (e.g., recrystallization) |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov While the direct enzymatic synthesis of a complex molecule like this compound is challenging, enzymes can be employed for specific functionalization steps. Flavin-dependent halogenases, for instance, are enzymes that can regioselectively halogenate aromatic compounds using benign inorganic halides. nih.govtandfonline.com Future research could explore the engineering of halogenases to selectively introduce the chloro and iodo functionalities onto the pyrimidine ring or its precursors. This approach could offer unparalleled control over the regioselectivity of halogenation, a common challenge in the chemical synthesis of polyhalogenated heterocycles. nih.gov

Flow Chemistry for Continuous Synthesis and Optimization

Flow chemistry, or continuous flow processing, is a modern synthetic approach that offers numerous advantages over traditional batch production, including enhanced safety, improved reproducibility, and greater scalability. uc.ptsioc-journal.cn The synthesis of heterocyclic compounds, including pyrimidines, has been successfully demonstrated using flow chemistry techniques. durham.ac.uk For this compound, a continuous flow process could be designed to handle potentially hazardous reagents and intermediates more safely. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. sioc-journal.cn Furthermore, the integration of in-line purification and analysis tools can streamline the entire manufacturing process, making it more efficient and cost-effective.

Computational Design of Novel Pyrimidine Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.combiomedicineonline.org For this compound, computational methods can be employed to design novel derivatives with desired biological activities or material properties. Techniques such as molecular docking can be used to predict the binding of pyrimidine derivatives to specific biological targets, such as protein kinases. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding the relationship between the chemical structure of pyrimidine derivatives and their biological activity, guiding the design of more potent compounds. semanticscholar.org These in-silico approaches can significantly reduce the time and cost associated with the discovery and development of new drugs and materials by prioritizing the synthesis of the most promising candidates.

| Computational Technique | Application in Pyrimidine Derivative Design |

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| QSAR | Establishing relationships between chemical structure and biological activity. |

| Virtual Screening | Identifying potential hit compounds from large virtual libraries. |

| Molecular Dynamics | Simulating the dynamic behavior of pyrimidine derivatives in biological systems. |

| DFT Calculations | Investigating the electronic properties and reactivity of novel derivatives. nih.gov |

Exploration of New Catalytic Systems for Functionalization

The development of novel catalytic systems is crucial for the efficient and selective functionalization of the this compound core. The two chlorine atoms and the iodomethyl group offer multiple sites for chemical modification, and selective functionalization of one site over the others is a significant challenge. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been shown to be effective for the regioselective functionalization of dichloropyrimidines. nih.govmdpi.com Future research will likely focus on the development of new catalyst systems with enhanced selectivity and broader substrate scope. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands in palladium catalysis has been shown to enable unconventional site-selectivity in the cross-coupling of dihaloheteroarenes. nih.gov Exploring such catalytic systems could allow for the selective functionalization of either the C2 or C4 position of the pyrimidine ring, providing access to a wider range of derivatives.

Development of Targeted Libraries for High-Throughput Screening

High-throughput screening (HTS) is a powerful tool for identifying new drug candidates from large compound libraries. The development of targeted libraries of compounds based on a specific chemical scaffold, such as this compound, can significantly increase the efficiency of the HTS process. nih.gov DNA-encoded libraries (DELs) have emerged as a particularly effective technology for generating and screening vast numbers of compounds. acs.orgacs.orgvipergen.com A DEL based on the this compound scaffold could be constructed by attaching a unique DNA barcode to each derivative. This would allow for the simultaneous screening of millions of compounds against a biological target, with the active compounds being identified by sequencing their DNA barcodes. nih.gov This approach offers a rapid and cost-effective way to explore the biological potential of the vast chemical space accessible from the this compound core.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-5-(iodomethyl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via halogenation of pyrimidine precursors. Key steps include:

- Substitution reactions : Reacting 2,4-dichloro-5-methylpyrimidine (CAS 1780-31-0) with iodine in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) to introduce the iodomethyl group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields typically range from 50–70% but can be improved by optimizing iodine stoichiometry and reaction time .

Q. How should researchers characterize the purity and stability of this compound?

- Analytical Techniques :

- Melting Point : Confirm identity by comparing observed mp (78–79°C) with literature values .

- Spectroscopy : Use NMR (δ 4.3 ppm for CHI, δ 8.5–8.7 ppm for pyrimidine protons) and NMR (δ 35–40 ppm for CHI) .

- Mass Spectrometry : ESI-MS (m/z 288.90 for [M+H]) to verify molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodomethyl group in nucleophilic substitution reactions?

- Experimental Design :

- Kinetic Studies : Compare reaction rates of this compound with analogs (e.g., chloromethyl or bromomethyl derivatives) under identical SN2 conditions (e.g., NaCN in DMF).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to analyze leaving group ability (I vs. Cl) and transition state geometries .

Q. How can structural modifications of this compound enhance its utility in medicinal chemistry?

- SAR Studies :

- Derivatization : Replace iodine with functional groups (e.g., –NH, –SH) to generate pyrimidine-based kinase inhibitors or antimicrobial agents .

- Biological Testing : Screen derivatives for enzyme inhibition (e.g., β-glucuronidase) using in vitro assays (IC determination) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallography Strategies :

- Solvent Selection : Use slow evaporation in dichloromethane/hexane (1:1) to grow single crystals.

- X-ray Analysis : Resolve disorder in the iodomethyl group by refining anisotropic displacement parameters .

- Contradictions : Reported mp variations (e.g., 65–69°C for iodopyrimidine analogs) suggest polymorphism; validate via DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.